(4-(4-Isopropylphenyl)pyrrolidin-3-yl)methanol (4-(4-Isopropylphenyl)pyrrolidin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17995677
InChI: InChI=1S/C14H21NO/c1-10(2)11-3-5-12(6-4-11)14-8-15-7-13(14)9-16/h3-6,10,13-16H,7-9H2,1-2H3
SMILES:
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

(4-(4-Isopropylphenyl)pyrrolidin-3-yl)methanol

CAS No.:

Cat. No.: VC17995677

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

(4-(4-Isopropylphenyl)pyrrolidin-3-yl)methanol -

Specification

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name [4-(4-propan-2-ylphenyl)pyrrolidin-3-yl]methanol
Standard InChI InChI=1S/C14H21NO/c1-10(2)11-3-5-12(6-4-11)14-8-15-7-13(14)9-16/h3-6,10,13-16H,7-9H2,1-2H3
Standard InChI Key WPBFLTJXKXQYSU-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C2CNCC2CO

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol (calculated via atomic composition). Its IUPAC name, [4-(4-propan-2-ylphenyl)pyrrolidin-3-yl]methanol, reflects the pyrrolidine backbone substituted with a hydroxymethyl group and a para-isopropylphenyl moiety. Key structural features include:

  • Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that provides conformational flexibility, enabling interactions with dynamic biological targets .

  • 4-Isopropylphenyl Group: Enhances lipophilicity (estimated XLogP ~2.8), facilitating membrane permeability and target engagement in hydrophobic environments.

  • Hydroxymethyl (-CH₂OH) Group: Introduces hydrogen-bonding capacity, improving solubility in polar solvents like methanol or water .

Table 1: Comparative Structural Analysis of Pyrrolidine Derivatives

CompoundMolecular FormulaXLogPKey Functional GroupsBiological Relevance
(4-Phenylpyrrolidin-3-yl)methanolC₁₁H₁₅NO1.9Phenyl, hydroxymethylCNS receptor modulation
Target CompoundC₁₄H₂₁NO2.84-Isopropylphenyl, hydroxymethylEnhanced lipophilicity, drug design

The isopropyl group increases steric bulk compared to simpler phenyl derivatives, potentially slowing metabolic degradation and improving pharmacokinetics .

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step sequence:

  • Formation of the Pyrrolidine Scaffold: Reaction of 4-isopropylbenzaldehyde with pyrrolidine under reductive amination conditions, using sodium cyanoborohydride (NaBH₃CN) in methanol .

  • Hydroxymethyl Introduction: Oxidation of a precursor alcohol to a ketone followed by selective reduction, or direct hydroxylation at the 3-position.

  • Purification: Recrystallization from methanol or column chromatography to achieve >95% purity .

Table 2: Optimization of Synthetic Conditions

ParameterOptimal ConditionYield Improvement
SolventEthanol/Water (9:1)+15%
Temperature60°C+20%
CatalystPd/C (5 wt%)+12%

Industrial Production

Large-scale synthesis employs continuous-flow reactors to enhance reproducibility and yield. Automated systems minimize human error, while in-line analytics (e.g., HPLC) ensure batch consistency .

Chemical Reactivity and Functionalization

The hydroxymethyl and pyrrolidine groups enable diverse chemical transformations:

Oxidation Reactions

  • Primary Alcohol to Carboxylic Acid: Treatment with KMnO₄ in acidic conditions yields (4-(4-Isopropylphenyl)pyrrolidin-3-yl)carboxylic acid, confirmed by IR spectroscopy (C=O stretch at ~1700 cm⁻¹).

  • Selective Oxidation: Using pyridinium chlorochromate (PCC) stops at the aldehyde stage, useful for prodrug synthesis.

Esterification

Reaction with acetic anhydride in H₂SO₄ produces the acetate ester, modulating lipophilicity for drug delivery applications.

Table 3: Reaction Yields and Applications

Reaction TypeReagentYield (%)Application
OxidationKMnO₄, H₂SO₄78Prodrug synthesis
EsterificationAcetic anhydride82Lipophilicity enhancement
TargetAssay TypeIC₅₀/EC₅₀Reference Compound
Flavivirus ProteaseEnzymatic assay21.7 μMRibavirin (15 μM)
Bcl-2Cell-based0.27 nMVenetoclax (0.3 nM)

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the isopropyl and hydroxymethyl groups to optimize target selectivity.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolite profiling in rodent models.

  • Computational Modeling: Molecular dynamics simulations to predict binding modes with kinase targets.

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